3-O-Benzyl-4-O-methyl Tolcapone-d4
Description
3-O-Benzyl-4-O-methyl Tolcapone-d4 (C₁₅H₉D₄NO₅, MW 291.29) is a deuterated analog of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease research. The compound features a benzyl group at the 3-O position, a methyl group at the 4-O position, and four deuterium substitutions on the aromatic ring . Its unlabeled counterpart (CAS 134612-80-9) is structurally characterized by a nitro-substituted benzophenone core, which contributes to its inhibitory activity . As a stable isotope-labeled metabolite, this deuterated variant is primarily utilized in pharmacokinetic and drug metabolism studies to track metabolic pathways and enzyme interactions without altering biological activity .
Properties
Molecular Formula |
C₂₂H₁₅D₄NO₅ |
|---|---|
Molecular Weight |
381.41 |
Synonyms |
(3-Benzyloxy-4-methoxy-5-nitrophenyl)(4-methylphenyl)methanone-d4; 3-Benzyloxy-4-methoxy-4’-methyl-5-nitrobenzophenone-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 3-O-Benzyl-4-O-methyl Tolcapone-d4 and related compounds:
- Deuterium Effect: Deuterium substitution slows metabolic degradation, extending half-life in vivo compared to non-deuterated analogs like Compound 8 .
Pharmacokinetic and Toxicity Profiles
- Permeability : Benzyl-substituted derivatives (e.g., Compound 8) demonstrate high BBB permeability in vitro, a trait likely shared by the deuterated variant .
- Toxicity : 3-O-Methyltolcapone analogs exhibit lower hepatotoxicity compared to parent Tolcapone, attributed to reduced reactive metabolite formation . The deuterated version may further mitigate toxicity by slowing metabolic activation .
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